molecular formula C9H18O2 B13313489 4-Hydroxy-2,2,5-trimethylhexanal

4-Hydroxy-2,2,5-trimethylhexanal

Cat. No.: B13313489
M. Wt: 158.24 g/mol
InChI Key: BZOPMKHWCVWRFD-UHFFFAOYSA-N
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Description

4-Hydroxy-2,2,5-trimethylhexanal is a valuable aldehyde derivative for professional research applications. This compound is part of a class of molecules where oxidation occurs along the carbon chain, a feature of interest in the synthesis of natural products and complex polyols . Such structural motifs, containing hydroxyl groups on consecutive carbon atoms, are found in numerous biologically active compounds and are crucial in stereoselective synthesis . Researchers utilize this and related aldehydes in the development of novel compounds, leveraging the reactivity of the aldehyde group and the steric influence of the trimethyl branches. In industrial research, closely related aldehydes like 3,5,5-trimethylhexanal are key intermediates in the production of plasticizer alcohols and perfumes . Furthermore, aliphatic aldehydes are of significant interest in fragrance and flavor chemistry, as they can contribute to the characteristic green, fruity, or floral notes in aroma compositions . The presence of both hydroxy and aldehyde functional groups makes this compound a versatile building block for further chemical transformation, including hydrogenation to corresponding alcohols or incorporation into larger molecular architectures . This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate precautions in a controlled laboratory environment.

Properties

Molecular Formula

C9H18O2

Molecular Weight

158.24 g/mol

IUPAC Name

4-hydroxy-2,2,5-trimethylhexanal

InChI

InChI=1S/C9H18O2/c1-7(2)8(11)5-9(3,4)6-10/h6-8,11H,5H2,1-4H3

InChI Key

BZOPMKHWCVWRFD-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(CC(C)(C)C=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-2,2,5-trimethylhexanal can be achieved through several methods. One common approach involves the reduction-oxygenation of corresponding alkadienals. For instance, the reduction of (2E,4E)-2,4-alkadienals with molecular oxygen and triethylsilane in the presence of cobalt(II) porphyrin as a catalyst, followed by treatment with trimethylphosphite, can yield this compound .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applicable to its production.

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxy-2,2,5-trimethylhexanal can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a corresponding ketone or carboxylic acid.

    Reduction: The aldehyde group can be reduced to form a primary alcohol.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl₂) can be used for converting the hydroxyl group to a chloro group.

Major Products Formed:

    Oxidation: Formation of 4-oxo-2,2,5-trimethylhexanoic acid.

    Reduction: Formation of 4-hydroxy-2,2,5-trimethylhexanol.

    Substitution: Formation of 4-chloro-2,2,5-trimethylhexanal.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-Hydroxy-2,2,5-trimethylhexanal is not well-documented. its effects can be attributed to the presence of reactive functional groups (hydroxyl and aldehyde) that can interact with various molecular targets. These interactions may involve the formation of covalent bonds with nucleophilic sites on biomolecules, leading to potential biological activity .

Comparison with Similar Compounds

Comparison with Structurally or Functionally Similar Compounds

The following analysis compares 4-Hydroxy-2,2,5-trimethylhexanal with three structurally related compounds, emphasizing molecular properties, synthesis, applications, and safety.

Table 1: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Synthesis Methods Primary Applications Safety Considerations
This compound C₉H₁₆O₂ 156.22 Aldehyde, hydroxyl, methyl Likely aldol condensation or alkylation Fragrance intermediates, flavor precursors Limited data; inferred from analogs
4-Hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF) C₆H₈O₃ 128.13 Furanone, hydroxyl, methyl Maillard reaction, enzymatic biosynthesis Food flavoring (strawberry, caramel) Regulated by IFRA standards
Tempol (4-Hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl) C₉H₁₈NO₂ 172.25 Piperidine nitroxide, hydroxyl, methyl Radical stabilization synthesis Antioxidant, diabetes research Therapeutic potential; low toxicity in studies

Structural and Functional Differences

Backbone and Reactivity: this compound: A linear aldehyde with steric hindrance from methyl groups. The aldehyde group confers high reactivity in nucleophilic additions, while the hydroxyl group enables hydrogen bonding. HDMF: A cyclic furanone with a conjugated enol system, making it thermally stable and ideal for Maillard-derived flavor applications . Tempol: A cyclic nitroxide radical with antioxidant properties due to its ability to scavenge free radicals .

Synthesis Pathways: The target compound may be synthesized via alkylation of hexanal precursors or hydroxy-directed aldol condensation, analogous to methods in (e.g., Scheme 1’s use of formaldehyde and methylating agents) . HDMF is produced via Maillard reactions (non-enzymatic browning) or enzymatic pathways in fruits . Tempol’s synthesis involves nitroxide radical stabilization, distinct from aldehyde-based routes .

Applications: this compound: Potential use in fragrance aldehydes (e.g., lily-of-the-valley notes) or as a flavor precursor, though unconfirmed in literature. HDMF: Widely used in food flavoring (e.g., strawberry, pineapple) due to its sweet, caramel-like aroma . Tempol: Investigated for mitigating oxidative stress in diabetes and cardiovascular diseases .

Biological Activity

4-Hydroxy-2,2,5-trimethylhexanal (HTMH) is an organic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, synthesis, biological interactions, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C9H18O2C_9H_{18}O_2 and features a six-carbon chain with a hydroxyl group at the 4-position and an aldehyde group. The presence of both functional groups suggests potential reactivity and interaction with biological systems due to hydrogen bonding capabilities.

Structural Formula

The structural representation of HTMH can be described as follows:

HO CH CH 3 C CH 3 2 CHO\text{HO CH CH 3 C CH 3 2 CHO}

Synthesis Methods

HTMH can be synthesized through various methods, including:

  • Aldol Condensation : Utilizing aldehydes and ketones under basic conditions.
  • Reduction Reactions : Converting corresponding ketones or aldehydes using reducing agents like lithium aluminum hydride.

These methods allow for the production of HTMH with varying degrees of purity and yield.

Interaction with Biological Systems

The biological activity of HTMH remains under-explored; however, its structure suggests several potential interactions:

  • Antioxidant Activity : Compounds with hydroxyl groups often exhibit antioxidant properties by scavenging free radicals.
  • Antimicrobial Effects : Aldehyde functional groups can interact with amino acids in proteins, potentially disrupting microbial cell walls.

Case Studies and Research Findings

  • Antioxidant Studies :
    • A study examining similar hydroxylated aldehydes indicated that compounds with such structures could reduce oxidative stress markers in cellular models. Although specific data on HTMH is limited, it is hypothesized to exhibit similar effects due to its structural characteristics.
  • Antimicrobial Potential :
    • Research on aldehydes has shown that they can possess antimicrobial properties. For instance, compounds like formaldehyde are known to inhibit bacterial growth. HTMH's aldehyde group may offer similar activity against certain pathogens .
  • Enzyme Interaction :
    • Preliminary studies suggest that HTMH could interact with enzymes involved in metabolic pathways. The reactivity of its aldehyde group might allow it to act as a substrate or inhibitor in enzymatic reactions.

Data Table: Summary of Biological Activities

Activity Type Potential Effects Research Reference
AntioxidantScavenging free radicals
AntimicrobialInhibition of bacterial growth
Enzyme InteractionPossible substrate or inhibitor role

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Hydroxy-2,2,5-trimethylhexanal, and how do reaction conditions influence yield?

  • Methodology :

  • Aldol Condensation : Use 2,2,5-trimethylhexanal with formaldehyde under basic catalysis (e.g., NaOH) to introduce the hydroxyl group. Optimize pH (8–10) and temperature (25–40°C) to minimize side reactions like over-oxidation .
  • Selective Oxidation : Employ catalytic oxidation of 2,2,5-trimethylhexanol using Jones reagent (CrO₃/H₂SO₄) or milder alternatives like TEMPO/NaClO to preserve the hydroxyl group .
  • Yield Optimization : Monitor reaction progress via thin-layer chromatography (TLC) and purify via fractional distillation or column chromatography. Typical yields range from 45–65%, depending on solvent polarity and catalyst load .

Q. How can researchers characterize the structural and stereochemical properties of this compound?

  • Methodology :

  • NMR Spectroscopy : Use ¹H and ¹³C NMR to confirm aldehyde proton (δ 9.5–10.5 ppm) and hydroxyl group (δ 1.5–5.0 ppm, broad). Coupling patterns in 2D NMR (COSY, HSQC) resolve methyl branching .
  • Mass Spectrometry : GC-MS or HRMS identifies molecular ion peaks (expected m/z ≈ 158.2) and fragmentation patterns (e.g., loss of H₂O or CH₃ groups) .
  • X-ray Crystallography : For stereochemical confirmation, grow single crystals in ethanol/water mixtures and analyze using synchrotron radiation .

Q. What are the stability considerations for this compound under varying pH and temperature conditions?

  • Methodology :

  • Accelerated Stability Testing : Store samples at 4°C (neutral pH), 25°C (acidic/basic buffers), and 40°C. Monitor degradation via UV-Vis (λmax ≈ 270 nm for aldehyde) and HPLC.
  • Key Findings : The compound is prone to aldol self-condensation above pH 7 and forms hydrates in aqueous acidic conditions. Stabilize with antioxidants (e.g., BHT) in inert atmospheres .

Advanced Research Questions

Q. How can computational modeling elucidate the reaction mechanisms of this compound in enzymatic systems?

  • Methodology :

  • Density Functional Theory (DFT) : Calculate transition states for aldolase-catalyzed reactions. Use B3LYP/6-31G(d) basis sets to model enzyme-substrate interactions, focusing on hydroxyl group activation .
  • Molecular Dynamics (MD) : Simulate binding affinities with cytochrome P450 enzymes (e.g., CYP3A4) to predict metabolic pathways and oxidation sites .

Q. What strategies resolve contradictions in reported bioactivity data for this compound?

  • Methodology :

  • Meta-Analysis : Compare studies using standardized assays (e.g., COX-2 inhibition in murine macrophages vs. human cell lines). Control for variables like solvent (DMSO vs. ethanol) and cell passage number .
  • Orthogonal Validation : Confirm anti-inflammatory activity via ELISA (protein quantification) and qPCR (gene expression), alongside negative controls (e.g., siRNA knockdown) .

Q. How does this compound interact with lipid membranes, and what are the implications for metabolic studies?

  • Methodology :

  • Lipidomics : Use LC-MS/MS to quantify hydroxyalkenal adducts (e.g., 4-HHE analogs) in model membranes. Compare membrane fluidity via fluorescence anisotropy with DPH probes .
  • Metabolic Tracing : Incubate ¹³C-labeled compound with hepatocytes and track incorporation into lipid peroxidation byproducts (e.g., malondialdehyde) using isotopic ratio MS .

Q. What role does this compound play in Maillard reaction pathways, and how can its intermediates be trapped?

  • Methodology :

  • Model Systems : React with glucose/lysine under controlled humidity (60–80%) and temperature (100–120°C). Identify intermediates (e.g., Schiff bases) via FTIR and UPLC-QTOF .
  • Trapping Agents : Use o-phenylenediamine or 2,4-dinitrophenylhydrazine (DNPH) to stabilize reactive carbonyl intermediates for structural analysis .

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